molecular formula C8H8N6 B126130 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile CAS No. 150960-06-8

5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile

Katalognummer B126130
CAS-Nummer: 150960-06-8
Molekulargewicht: 188.19 g/mol
InChI-Schlüssel: XDOWVDGOBFAXGR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile, also known as BMPCN, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BMPCN belongs to the class of pyrazine derivatives, which are widely used in the synthesis of organic compounds.

Wirkmechanismus

The mechanism of action of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile is not well understood. However, it is believed that 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile acts as a nucleophile, which can react with various electrophilic species, such as alkyl halides and carbonyl compounds. This reaction can lead to the formation of new organic compounds.

Biochemische Und Physiologische Effekte

There is limited information available on the biochemical and physiological effects of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile. However, some studies have suggested that 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile may have potential applications in the field of medicine. For example, 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile has been shown to exhibit antibacterial activity against various bacterial strains.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile is its versatility and ease of synthesis. 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile can be synthesized using simple and inexpensive reagents, making it a cost-effective option for various laboratory experiments. However, one of the limitations of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile is its limited solubility in water, which can make it difficult to work with in aqueous solutions.

Zukünftige Richtungen

There are several future directions for the research on 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile. One of the potential applications of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile is in the field of drug discovery. 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile and its derivatives can be used as scaffolds for the synthesis of new organic compounds with potential therapeutic applications. Additionally, 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile can be used as a precursor for the synthesis of new MOFs and coordination polymers with potential applications in gas storage, catalysis, and sensing.

Synthesemethoden

The synthesis of 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile involves the reaction of 2,3-dicyano-5,6-diaminopyrazine with methylamine. The reaction is carried out in the presence of a suitable solvent, such as ethanol or methanol, at a specific temperature and pressure. The product is then purified using various techniques, such as recrystallization or column chromatography.

Wissenschaftliche Forschungsanwendungen

5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile has been extensively studied for its potential applications in various fields of science. In the field of organic chemistry, 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile has been used as a building block for the synthesis of various organic compounds, such as pyrazine-containing polymers and heterocyclic compounds. In the field of materials science, 5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile has been used as a precursor for the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Eigenschaften

CAS-Nummer

150960-06-8

Produktname

5,6-Bis(methylamino)pyrazine-2,3-dicarbonitrile

Molekularformel

C8H8N6

Molekulargewicht

188.19 g/mol

IUPAC-Name

5,6-bis(methylamino)pyrazine-2,3-dicarbonitrile

InChI

InChI=1S/C8H8N6/c1-11-7-8(12-2)14-6(4-10)5(3-9)13-7/h1-2H3,(H,11,13)(H,12,14)

InChI-Schlüssel

XDOWVDGOBFAXGR-UHFFFAOYSA-N

SMILES

CNC1=NC(=C(N=C1NC)C#N)C#N

Kanonische SMILES

CNC1=NC(=C(N=C1NC)C#N)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.